5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

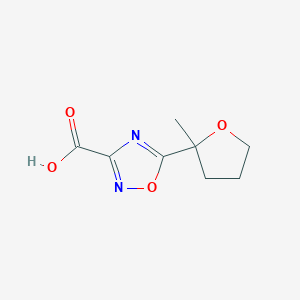

5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2-methyltetrahydrofuran (2-methyloxolan) group and a carboxylic acid moiety at the 3-position. The carboxylic acid group enables hydrogen bonding and ionic interactions, critical for biological target engagement .

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

5-(2-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O4/c1-8(3-2-4-13-8)7-9-5(6(11)12)10-14-7/h2-4H2,1H3,(H,11,12) |

InChI Key |

FVDFXQNFRFWBIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCO1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an ester or acid chloride to form the oxadiazole ring. The methyloxolan moiety can be introduced through subsequent reactions involving the appropriate alcohol or alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including 5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid. Research indicates that compounds with this structure can inhibit various cancer cell lines effectively. For example:

- A study demonstrated that certain oxadiazole derivatives showed significant activity against chronic myeloid leukemia cell lines with EC50 values ranging from 5.5 to 13.2 µM .

- In vitro evaluations revealed that these compounds could inhibit the proliferation of pancreatic cancer cells (PANC-1) by up to 80% in a dose-dependent manner .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been extensively studied. Notably:

- Some compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a unique resistance mechanism that does not compromise the efficacy of standard antibiotics .

- The introduction of specific substituents in the oxadiazole ring has been shown to enhance antimicrobial potency, making these compounds promising candidates for further development .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been achieved through various methodologies, including microwave-assisted synthesis which allows for rapid construction of the oxadiazole ring .

Table 1: Structure-Activity Relationship Insights

| Compound Structure | Activity | Notes |

|---|---|---|

| Simple oxadiazoles | Moderate | Basic structure with limited substituents |

| Substituted variants | High | Enhanced activity observed with alkyl chain modifications |

| 5-(2-Methyloxolan) derivative | Very High | Notable for its broad-spectrum activity against cancerous and microbial cells |

Case Studies

Case Study 1: Anticancer Activity

A series of synthesized oxadiazoles were tested against various cancer cell lines. The derivative containing the methyloxolan moiety exhibited superior selectivity and potency compared to its analogs, leading to significant tumor growth inhibition in preclinical models.

Case Study 2: Antimicrobial Resistance

Research focused on the efficacy of these compounds against resistant bacterial strains showed that certain oxadiazoles could restore sensitivity to conventional antibiotics in resistant strains of bacteria like MRSA. This finding opens avenues for combination therapies utilizing oxadiazole derivatives alongside existing antibiotics.

Mechanism of Action

The mechanism of action of 5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the 1,2,4-oxadiazole ring significantly influences physicochemical properties. Below is a comparative analysis:

*Calculated based on molecular formula.

Key Observations :

- 2-Methyloxolan Group : The cyclic ether substituent in the target compound likely improves solubility compared to purely hydrophobic groups (e.g., methyl or aryl) while avoiding excessive polarity .

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., chlorothiophene, pyridyl) increase molecular rigidity and π-π interactions, whereas aliphatic groups (e.g., methyl, oxolan) enhance conformational flexibility .

- Electron-Donating/Withdrawing Effects : The 2-methyloxolan’s ether oxygen donates electrons via resonance, stabilizing the oxadiazole ring, while electron-withdrawing groups (e.g., Cl in thiophene) polarize the ring .

Enzyme Inhibition

- DNA Gyrase Inhibition: A structurally complex analog, 5-((4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid, exhibits potent activity against E. coli DNA gyrase (IC50 = 1.2 µM) . The dichloro-pyrrole-carboxamide group likely facilitates target binding, a feature absent in the target compound.

- Target Compound: No direct activity data are available, but the 2-methyloxolan group may favor solubility for cellular uptake, a critical factor in antimicrobial drug design .

Antimicrobial Potential

- Pyridyl Derivatives : The pyridyl group’s basic nitrogen could enhance binding to bacterial enzymes or membranes .

Biological Activity

5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole class, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₀N₂O₄

- Molecular Weight : 198.18 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1CC(CO1)C2=NC(=NO2)C(=O)O

Biological Activity Overview

Oxadiazole derivatives are noted for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific compound in focus has shown promising results in several studies:

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- A study synthesized a library of oxadiazole derivatives and evaluated their antiproliferative activity using the MTT assay. Certain derivatives demonstrated cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines, with some inhibiting topoisomerase I activity, a key target in cancer therapy .

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has been extensively studied:

- Compounds featuring the oxadiazole ring have shown effectiveness against various bacterial strains. For example, derivatives were tested against Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can interact with enzymes such as topoisomerases, inhibiting their catalytic activity.

- Receptor Modulation : It may act on specific receptors involved in cell signaling pathways.

- Cell Cycle Disruption : By affecting key proteins involved in cell cycle regulation, it can induce apoptosis in cancer cells.

Case Studies and Research Findings

Comparative Analysis with Related Compounds

This compound can be compared to other oxadiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.